molecular formula C19H15F4N3O2S B2828151 (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203114-86-6

(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2828151
CAS RN: 1203114-86-6
M. Wt: 425.4
InChI Key: GCGHEXGUJJHBFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

  • Anti-Mycobacterial Activity : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, including derivatives with 5-trifluoromethyl, has shown promising anti-mycobacterial potential against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited low cytotoxicity and possessed therapeutic indices ranging from 8-64 (Pancholia et al., 2016).

  • Antimicrobial Activity : Fluorinated benzothiazolo imidazole compounds demonstrated significant anti-microbial activity. The study involved synthesizing various derivatives and testing their antimicrobial efficacy (Sathe et al., 2011).

  • Fluorescent Probes Sensing pH and Metal Cations : Benzothiazole derivatives were used in the development of fluorescent probes for sensing pH changes and metal cations, such as magnesium and zinc. These compounds showed high sensitivity to pH and selectivity in metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

  • Synthesis of Fluorinated Fluorophores : The study on fluorinated fluorophores, such as benzophenones, xanthones, and thioxanthones, explored their potential in enhancing photostability and spectroscopic properties. These compounds offer scalable access to fluorinated analogs of various fluorophores (Woydziak et al., 2012).

  • Synthesis of New Fluorine Containing Compounds : The synthesis of novel fluorine-containing molecules, including thiadiazolotriazinones, was investigated for potential antibacterial properties. Some synthesized compounds showed promising activity at low concentrations (Holla et al., 2003).

Mechanism of Action

Target of Action

It contains athiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of proteins and enzymes, disrupting their normal function and leading to therapeutic effects.

Mode of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in their function.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with bacterial cell wall synthesis or other essential processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards for this compound are not available in the retrieved data .

properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O2S/c20-14-4-2-1-3-13(14)17(27)25-7-9-26(10-8-25)18-24-15-6-5-12(11-16(15)29-18)28-19(21,22)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGHEXGUJJHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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